molecular formula C21H21N5O3 B2987631 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 2034536-76-8

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2987631
CAS No.: 2034536-76-8
M. Wt: 391.431
InChI Key: XURHZYNZTIJWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its dual pyrimidine cores. Its unique structure suggests promising applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic synthesis techniques:

  • Pyrimidine Formation: : Begin with the construction of the pyrimidine rings through Biginelli reaction or similar multi-component reactions.

  • Cyclopropyl Integration: : Introduce the cyclopropyl group via cyclopropanation reactions, utilizing compounds like diazo compounds in the presence of transition metal catalysts.

  • Acetamide Linker Synthesis: : Form the acetamide linker by coupling reactions, which may involve reagents like acetic anhydride and suitable bases.

Industrial Production Methods

On an industrial scale, the production of this compound requires:

  • Optimized Reaction Conditions: : Utilizing flow chemistry for efficient large-scale synthesis.

  • Purification: : Employing crystallization techniques and high-performance liquid chromatography (HPLC) for purification.

  • Quality Control: : Implementing rigorous quality checks through analytical methods like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: : The 6-oxo groups can undergo oxidation to form higher oxidation states.

  • Reduction: : Ketone groups might be reduced to alcohols under hydrogenation conditions.

  • Substitution: : The aromatic hydrogen atoms can be substituted through electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichlorodicyanoquinone.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nitrating agents for aromatic nitration, like concentrated nitric acid in sulfuric acid.

Major Products

Reactions typically yield derivatives with modified functional groups, maintaining the core pyrimidine structure.

Scientific Research Applications

Chemistry

  • Molecular Building Blocks: : Acts as a precursor for the synthesis of more complex organic molecules.

  • Catalyst Design: : Its structure is useful in designing novel catalysts for organic reactions.

Biology

  • Drug Development: : Explored as a potential pharmacophore in designing drugs targeting specific enzymes or receptors.

  • Enzyme Inhibition Studies: : Useful in studying mechanisms of enzyme inhibition due to its structural similarity to enzyme substrates.

Medicine

  • Anticancer Research: : Investigated for its potential cytotoxic effects on cancer cells.

  • Antiviral Studies: : Potential application in developing antiviral agents due to its interaction with viral enzymes.

Industry

  • Material Science: : Potential use in the development of novel materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through several mechanisms:

  • Enzyme Inhibition: : Inhibits key enzymes involved in metabolic pathways, acting as a competitive inhibitor.

  • Receptor Binding: : Binds to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide stands out due to its unique dual pyrimidine structure compared to other compounds which might only contain a single pyrimidine ring or different functional groups.

Similar Compounds

  • 4-phenyl-6-oxo-1,6-dihydropyrimidine: : Shares the pyrimidine core but lacks the cyclopropyl group.

  • 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine: : Similar in some functional groups but different in overall structure.

Conclusion

This compound represents a promising compound with versatile applications across multiple fields. Its unique structure and reactivity offer significant potential for further research and industrial use.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19(22-8-9-25-13-23-18(10-20(25)28)16-6-7-16)12-26-14-24-17(11-21(26)29)15-4-2-1-3-5-15/h1-5,10-11,13-14,16H,6-9,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURHZYNZTIJWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.